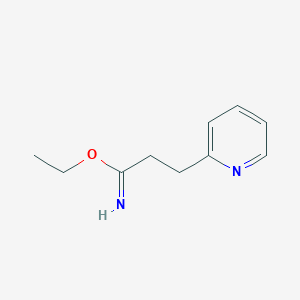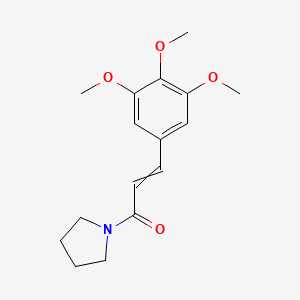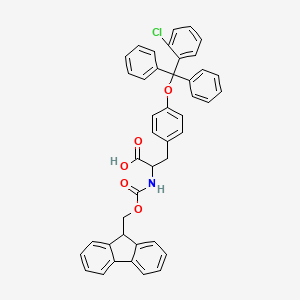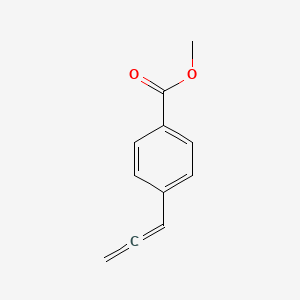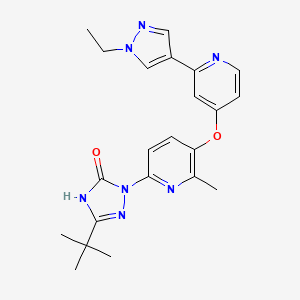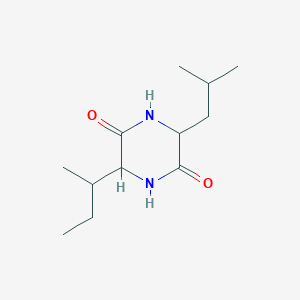
Cyclo(Ile-Leu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo-(Leu-Ile) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(Ile-Leu) can be synthesized through various methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the coupling of isoleucine and leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of cyclo(Ile-Leu) often involves fermentation processes using microbial strains that naturally produce cyclic dipeptides. For instance, certain strains of Streptomyces and Bacillus are known to produce cyclo(Ile-Leu) as secondary metabolites. The fermentation broth is then subjected to extraction and purification processes, such as solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(Ile-Leu) can undergo various chemical reactions, including:
Oxidation: Cyclo(Ile-Leu) can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of cyclo(Ile-Leu) with additional oxygen-containing functional groups.
Reduction: Reduced forms of cyclo(Ile-Leu) with fewer double bonds or carbonyl groups.
Substitution: Substituted cyclo(Ile-Leu) derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Cyclo(Ile-Leu) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in microbial communication and quorum sensing.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of cyclo(Ile-Leu) involves its interaction with specific molecular targets and pathways. In biological systems, cyclo(Ile-Leu) can penetrate cell membranes due to its cyclic structure, which enhances its stability and bioavailability. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, cyclo(Ile-Leu) has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(Leu-Pro): Another cyclic dipeptide composed of leucine and proline, known for its antimicrobial properties.
Cyclo(Phe-Pro): A cyclic dipeptide containing phenylalanine and proline, studied for its potential anticancer activity.
Cyclo(Val-Pro): Composed of valine and proline, this cyclic dipeptide is investigated for its role in microbial communication
Uniqueness of Cyclo(Ile-Leu)
Cyclo(Ile-Leu) is unique due to its specific amino acid composition, which imparts distinct physicochemical properties and biological activities. Its stability, resistance to enzymatic degradation, and ability to penetrate cell membranes make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
Clave InChI |
CCMDAWLYCNFDFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
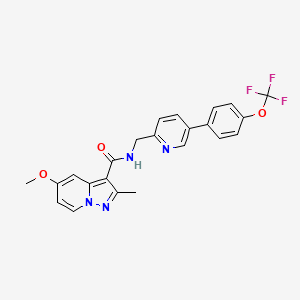
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
